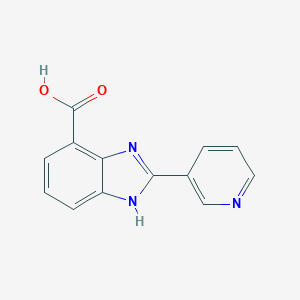

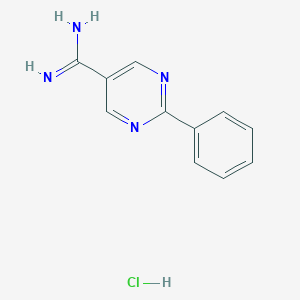

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

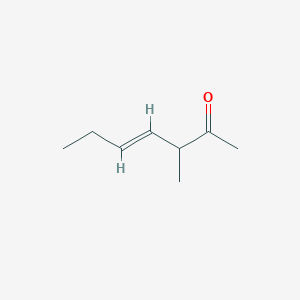

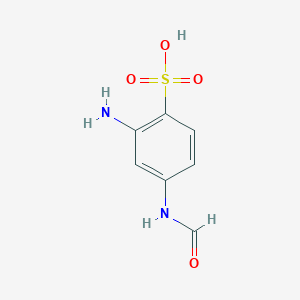

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a compound that falls under the category of benzimidazoles. Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with carboxylic acid under harsh dehydrating conditions . Another approach involves the condensation of o-phenylenediamine with aldehyde in the presence of iodobenzene diacetate (IBD), HCl/H2O2, CAN/H2O2, polyethelence glycol (PEG-100), (NH4)H2PW12O40, Cp2ZrCl2 .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The structure of benzimidazole derivatives can be determined by NMR, IR and HRMS techniques .Chemical Reactions Analysis

Benzimidazoles can be synthesized from indole-carboxylic acids, alkyl carboxylic acids and N-protected alpha-amino acids through a novel HBTU-promoted methodology . This method offers broad functional group tolerance, a biorenewable methine source, excellent reaction yields, a short reaction time, and water as an environmentally benign solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles can be determined using various techniques. For instance, the molecular weight of 1H-Benzimidazole-2-carboxylic acid is 162.15 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Benzimidazole and its derivatives play a significant role as therapeutic agents . They are found to be potent inhibitors of various enzymes and have a wide range of therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

Synthesis of Benzimidazoles

Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . An efficient one-pot conversion of carboxylic acids into benzimidazoles has been reported through a novel HBTU-promoted methodology .

Corrosion Inhibitors

Benzimidazoles and their derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Antioxidant Activity

Functionalized benzimidazole derivatives bearing N-(4-halophenyl)pyrrolidin-2-one moiety have been synthesized and exhibit significant antioxidant activity .

Antibacterial Agents

Benzimidazole derivatives have been reported as potent antibacterial agents against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Green Chemistry

The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines , suggesting potential targets within cancer cells.

Mode of Action

Benzimidazole derivatives have been reported to exhibit g2/m phase arrest , indicating that they may interact with targets involved in cell cycle regulation.

Biochemical Pathways

Given the reported antiproliferative activity of benzimidazole derivatives , it is likely that they affect pathways involved in cell proliferation and growth.

Result of Action

Benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines , suggesting that they may induce cell cycle arrest and inhibit cell growth.

Safety and Hazards

Zukünftige Richtungen

Benzimidazoles and their derivatives have shown promising applications in biological and clinical studies . They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses . Therefore, the future research directions could focus on exploring more therapeutic uses of benzimidazoles and their derivatives.

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORAKCUOJBWTKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467631 |

Source

|

| Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124340-89-2 |

Source

|

| Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

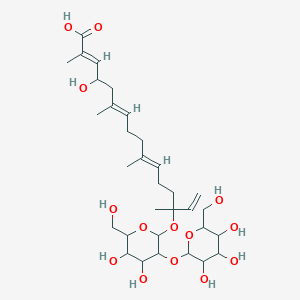

![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)

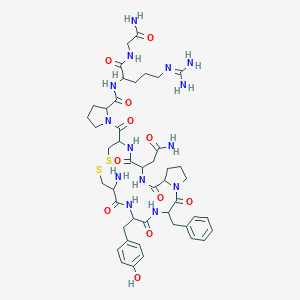

![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)